molecular formula C3H2F6O B1242257 (+)-Desflurane CAS No. 142916-68-5

(+)-Desflurane

Cat. No.: B1242257
CAS No.: 142916-68-5
M. Wt: 168.04 g/mol
InChI Key: DPYMFVXJLLWWEU-PVQJCKRUSA-N
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Description

(+)-Desflurane is a halogenated ether commonly used as an inhalational anesthetic. It is known for its rapid onset and offset of action, making it a preferred choice in various surgical procedures. The compound is characterized by its low blood-gas partition coefficient, which contributes to its quick induction and recovery times.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Desflurane typically involves the fluorination of a precursor compound. One common method is the reaction of trifluoroethanol with difluoromethane in the presence of a strong acid catalyst. The reaction conditions often require low temperatures and controlled environments to ensure the selective fluorination of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorine gas. The use of advanced purification techniques ensures the high purity of the final product, which is essential for its use in medical applications.

Chemical Reactions Analysis

Types of Reactions

(+)-Desflurane undergoes several types of chemical reactions, including:

    Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form various fluorinated by-products.

    Reduction: The compound can be reduced under specific conditions to yield less fluorinated derivatives.

    Substitution: Halogen exchange reactions can occur, where fluorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.

    Substitution: Halogen exchange reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce partially fluorinated ethers.

Scientific Research Applications

(+)-Desflurane has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of halogenated ethers and their reactivity.

    Biology: Researchers use this compound to study the effects of anesthetics on cellular processes and metabolic pathways.

    Medicine: The compound is extensively studied for its pharmacokinetics and pharmacodynamics in anesthesia.

    Industry: this compound is used in the development of new anesthetic agents and in the study of fluorinated compounds’ environmental impact.

Mechanism of Action

The primary mechanism of action of (+)-Desflurane involves its interaction with the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in the suppression of neuronal activity and induces anesthesia. The compound also affects other ion channels and receptors, contributing to its overall anesthetic effects.

Comparison with Similar Compounds

(+)-Desflurane is often compared with other halogenated ethers such as:

  • Isoflurane
  • Sevoflurane
  • Halothane

Uniqueness

This compound is unique due to its extremely low blood-gas partition coefficient, which allows for rapid induction and recovery. This property makes it particularly useful in outpatient surgeries and procedures requiring quick turnover.

List of Similar Compounds

  • Isoflurane
  • Sevoflurane
  • Halothane

These compounds share similar structures and anesthetic properties but differ in their pharmacokinetic profiles and specific clinical applications.

Properties

CAS No.

142916-68-5

Molecular Formula

C3H2F6O

Molecular Weight

168.04 g/mol

IUPAC Name

(2S)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane

InChI

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m1/s1

InChI Key

DPYMFVXJLLWWEU-PVQJCKRUSA-N

SMILES

C(C(F)(F)F)(OC(F)F)F

Isomeric SMILES

[C@H](C(F)(F)F)(OC(F)F)F

Canonical SMILES

C(C(F)(F)F)(OC(F)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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